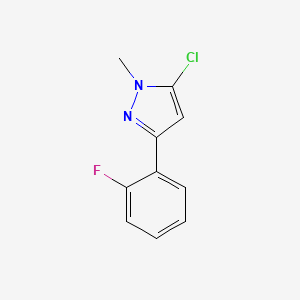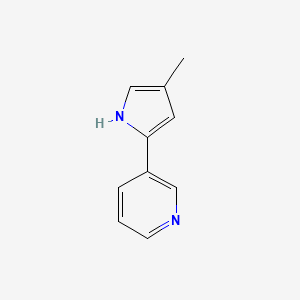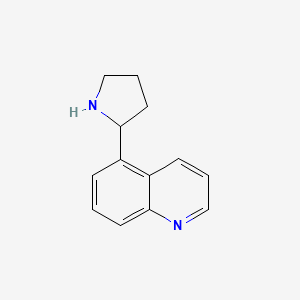
5-(2-Pyrrolidinyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Pyrrolidinyl)quinoline is a heterocyclic compound that features a quinoline ring system substituted with a pyrrolidinyl group at the 5-position. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Pyrrolidinyl)quinoline can be achieved through several methods. One common approach involves the reaction of 2-chloroquinoline with pyrrolidine under basic conditions. Another method includes the cyclization of 2-aminobenzylamine with 1,4-diketones in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Pyrrolidinyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as peracids.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Peracids, such as m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated quinolines with nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
- Quinoline N-oxides
- Tetrahydroquinolines
- Substituted quinolines with various functional groups .
Scientific Research Applications
5-(2-Pyrrolidinyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Pyrrolidinyl)quinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but without the pyrrolidinyl group.
Pyrrolidine: A five-membered nitrogen-containing ring that is part of the structure of 5-(2-Pyrrolidinyl)quinoline.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Uniqueness: this compound is unique due to the presence of both the quinoline and pyrrolidinyl moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug discovery and material science .
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
5-pyrrolidin-2-ylquinoline |
InChI |
InChI=1S/C13H14N2/c1-4-10(13-7-3-9-15-13)11-5-2-8-14-12(11)6-1/h1-2,4-6,8,13,15H,3,7,9H2 |
InChI Key |
WVNKBHQGKHALOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C3C=CC=NC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13688061.png)
![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13688069.png)
![6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13688074.png)
![N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine](/img/structure/B13688085.png)
![6-Oxa-2-thiaspiro[4.5]decan-9-ol](/img/structure/B13688095.png)
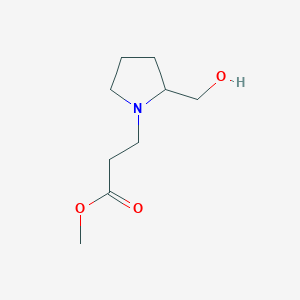
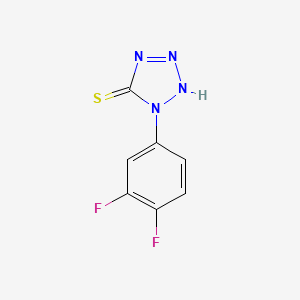
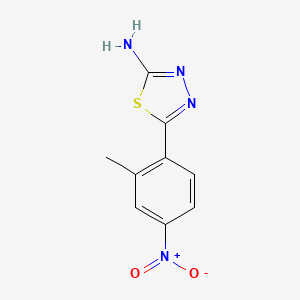
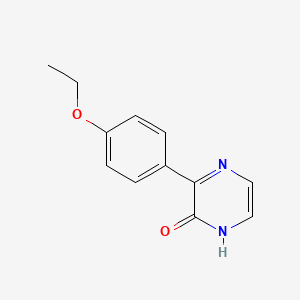

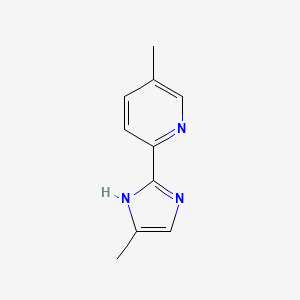
![3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid](/img/structure/B13688130.png)
